Difluoromethyl 3-methoxyphenyl sulphone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethyl 3-methoxyphenyl sulphone is an organosulfur compound characterized by the presence of a difluoromethyl group (CF₂H) attached to a 3-methoxyphenyl sulphone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 3-methoxyphenyl sulphone typically involves the introduction of the difluoromethyl group into the phenyl sulphone structure. One common method is the reaction of 3-methoxyphenyl sulphone with difluoromethylating agents such as difluoromethyl phenyl sulfone. This reaction can be carried out under various conditions, including the use of bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Difluoromethyl 3-methoxyphenyl sulphone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphone group to sulfides.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Major products formed from these reactions include difluoromethylated sulfoxides, sulfides, and substituted phenyl sulfones. These products have diverse applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Difluoromethyl 3-methoxyphenyl sulphone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of difluoromethyl 3-methoxyphenyl sulphone involves its interaction with molecular targets through its difluoromethyl group. This group can form strong hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical activity. The pathways involved include enzyme inhibition and receptor binding, which are crucial for its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to difluoromethyl 3-methoxyphenyl sulphone include other difluoromethylated phenyl sulfones and sulfoxides. These compounds share structural similarities but differ in their chemical reactivity and applications .
Uniqueness
This compound is unique due to its specific combination of the difluoromethyl group and the 3-methoxyphenyl sulphone moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H8F2O3S |
---|---|
Molekulargewicht |
222.21 g/mol |
IUPAC-Name |
1-(difluoromethylsulfonyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8F2O3S/c1-13-6-3-2-4-7(5-6)14(11,12)8(9)10/h2-5,8H,1H3 |
InChI-Schlüssel |
WNXCVLKRBYSIIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.